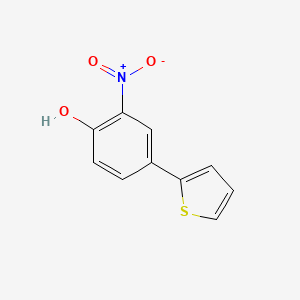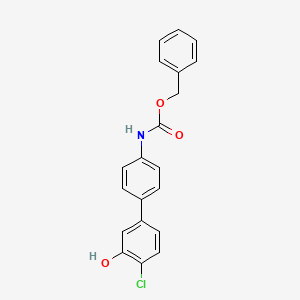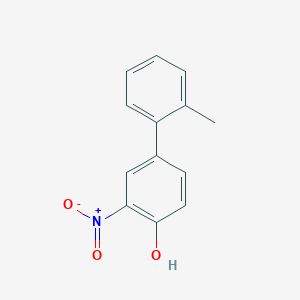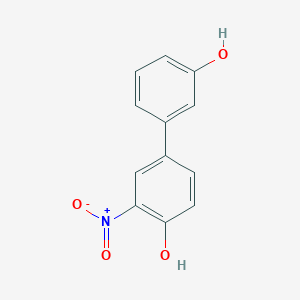
4-(2-Hydroxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% (4-NPP) is an organic compound that has been widely studied for its numerous applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 140°C. 4-NPP is used in a variety of laboratory experiments and research applications due to its unique properties.
Applications De Recherche Scientifique
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has numerous scientific research applications due to its unique properties. It is used as a reagent in a variety of organic syntheses, such as the synthesis of quinolines, pyridines, and phenols. It is also used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is due to the presence of the hydroxyl group on the 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% molecule, which can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and has a low toxicity. However, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not very soluble in water, and its solubility decreases with increasing temperature. This can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in the synthesis of pharmaceuticals. Finally, research could be conducted to develop methods to increase the solubility of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in water, as this would make it easier to use in laboratory experiments.
Méthodes De Synthèse
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized through a number of methods, including the nitration of 4-hydroxybenzaldehyde or the oxidation of 4-hydroxybenzyl alcohol. The most common method is the nitration of 4-hydroxybenzaldehyde, which involves the reaction of 4-hydroxybenzaldehyde with concentrated nitric acid and sulfuric acid. The reaction produces a yellow-orange crystalline solid that is 95% pure 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINYVAWIDHHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686218 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261945-04-3 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

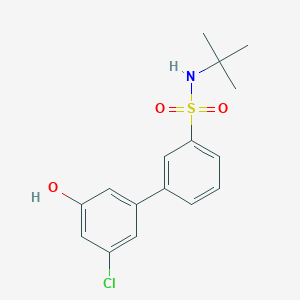
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
